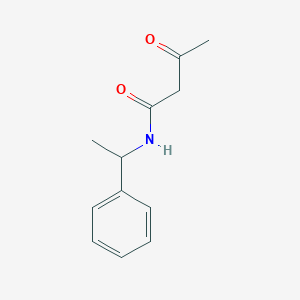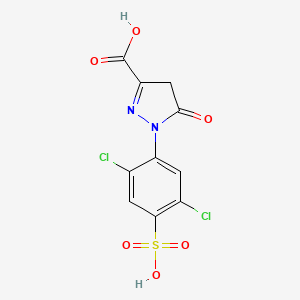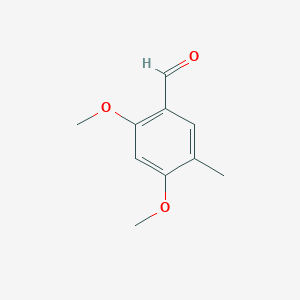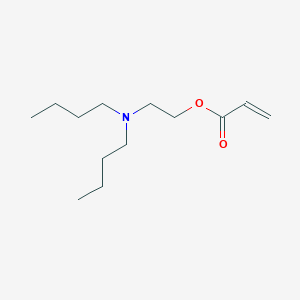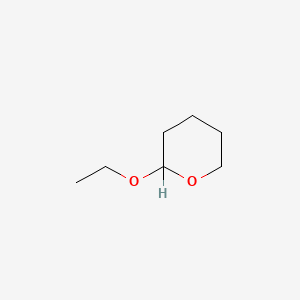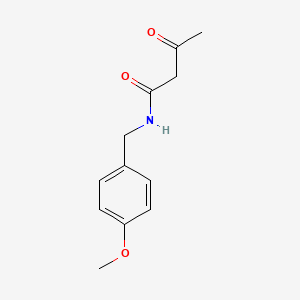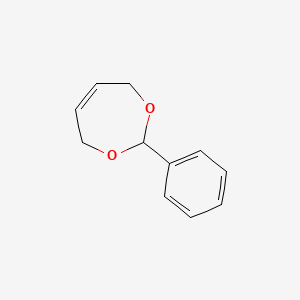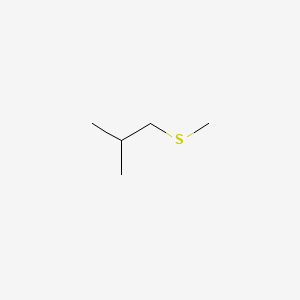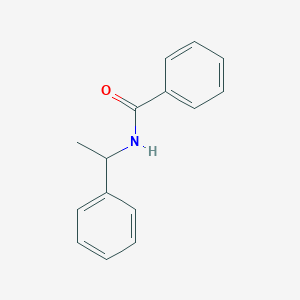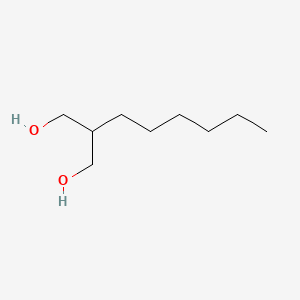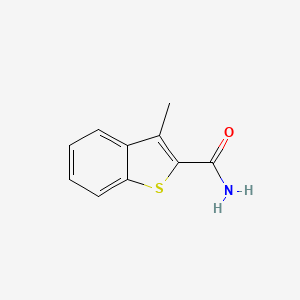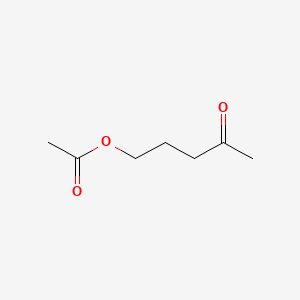
4-氧代戊酸乙酯
概述
描述
4-Oxopentyl acetate is a colorless liquid with a fruity and floral odor. It is an ester commonly used in the fragrance and flavor industries. Additionally, it is utilized in scientific experiments, particularly for synthesizing novel compounds.
科学研究应用
4-Oxopentyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and ketones.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals
准备方法
Synthetic Routes and Reaction Conditions
One method for preparing 4-Oxopentyl acetate involves the reaction of ethylene carbonate with pentane-2,4-dione in the presence of halide catalysts. For example, sodium iodide can catalyze this reaction to yield 4-Oxopentyl acetate .
Industrial Production Methods
In industrial settings, 4-Oxopentyl acetate can be synthesized using a fully continuous-flow micro-reaction system. This method ensures efficient production and high purity of the compound .
化学反应分析
Types of Reactions
4-Oxopentyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halides and nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various esters or amides
作用机制
The mechanism of action of 4-Oxopentyl acetate involves its interaction with various molecular targets. For instance, in enzymatic reactions, it can act as a substrate for esterases, leading to hydrolysis and the formation of acetic acid and 4-oxopentanol. This process involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the ester bond .
相似化合物的比较
Similar Compounds
- 4-Oxobutyl acetate
- 4-Oxohexyl acetate
- 3-Chloro-4-oxopentyl acetate
Comparison
4-Oxopentyl acetate is unique due to its specific carbon chain length and functional groups, which impart distinct chemical properties and reactivity. Compared to 4-Oxobutyl acetate and 4-Oxohexyl acetate, 4-Oxopentyl acetate has a balanced chain length that makes it suitable for various applications in both fragrance and flavor industries as well as in scientific research .
属性
IUPAC Name |
4-oxopentyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)4-3-5-10-7(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAHGDMPUORRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199810 | |
| Record name | 2-Pentanone, 5-(acetyloxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5185-97-7 | |
| Record name | 5-(Acetyloxy)-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5185-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 5-(acetyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005185977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxopentyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentanone, 5-(acetyloxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PENTANONE, 5-(ACETYLOXY)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7196VN2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Oxopentyl acetate in the synthesis of Vitamin B1?
A: 4-Oxopentyl acetate serves as a crucial building block in the synthesis of thiamine hydrochloride (vitamin B1) [, , ]. It acts as an intermediate that undergoes a key condensation reaction with 3,4-dihydro-7-methylpyrimido[4, 5-d]pyrimidine, ultimately leading to the formation of thiamine hydrochloride [].
Q2: How is 4-Oxopentyl acetate synthesized?
A: The synthesis of 4-Oxopentyl acetate typically starts with α-acetyl-γ-butyrolactone [, ]. A multi-step process involving chlorination, ring cleavage, decarboxylation, esterification, and nucleophilic substitution with sodium sulfhydride is employed to obtain the desired compound []. The overall yield of this synthesis process can reach up to 75% [].
Q3: What is the significance of the 3-mercapto derivative of 4-Oxopentyl acetate in Vitamin B1 synthesis?
A: The 3-mercapto-4-oxopentyl acetate is a particularly important derivative in vitamin B1 synthesis. This compound is formed by substituting the chlorine atom in 3-chloro-4-oxopentyl acetate with a sulfhydryl group (-SH) [, ]. This thiol-containing intermediate directly participates in the condensation reaction with the pyrimidine moiety, leading to the formation of the thiazole ring present in thiamine hydrochloride [].
Q4: Are there alternative synthetic routes to obtain 4-Oxopentyl acetate?
A: Yes, research suggests that 4-Oxopentyl acetate can also be synthesized from pentane-2,4-dione using ethylene carbonate in the presence of a catalyst like sodium iodide []. This reaction results in the formation of 4-Oxopentyl acetate as the predominant product in high yield [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


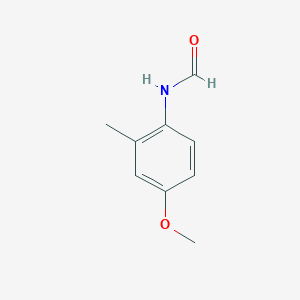
![1-[(Phenylthio)methyl]piperidine](/img/structure/B1618921.png)
